molecular formula C9H17NO4 B1338912 Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 298681-10-4

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No. B1338912
CAS RN: 298681-10-4
M. Wt: 203.24 g/mol
InChI Key: MAXQBMZDVBHSLW-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 . It has a molecular weight of 203.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and its derivatives has been reported in the literature . For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of the compound was evaluated using X-ray diffraction (XRD) .


Physical And Chemical Properties Analysis

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has a molecular weight of 203.24 g/mol . It has a XLogP3-AA value of -0.4, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 203.11575802 g/mol .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its structure is pivotal in the stereoselective synthesis of substituted piperidines, which are a class of compounds with a wide range of biological activities . These activities include acting as neurotransmitter analogs, enzyme inhibitors, and receptor ligands, making them useful in drug discovery and medicinal chemistry.

Chiral Building Blocks

The compound serves as a chiral building block for the synthesis of complex organic molecules. Its chirality is essential for creating substances that can interact with biological systems in a specific manner. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Research Tool in Organic Chemistry

Lastly, it is a research tool in organic chemistry, providing insights into reaction mechanisms and the behavior of similar compounds. Studies involving Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can lead to the development of new synthetic methodologies and a deeper understanding of chemical processes .

Safety and Hazards

The compound is associated with hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQBMZDVBHSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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